2H-1-Benzopyran-3-carboxamide, 8-methoxy-
Description
Historical Perspectives and Chemical Significance of the Benzopyran Nucleus
The benzopyran nucleus, also known as chromene, is a fundamental structural motif found in a vast array of natural products and synthetic compounds. ijbpas.com Its discovery and study are intertwined with the history of natural product chemistry. Many naturally occurring compounds, such as flavonoids, coumarins, and tocopherols (B72186) (Vitamin E), contain the benzopyran core structure. ijbpas.comresearchgate.net These natural products have been used for centuries in traditional medicine, and their isolation and characterization in the 19th and 20th centuries laid the groundwork for understanding the chemical and biological importance of the benzopyran scaffold.
The significance of the benzopyran nucleus in medicinal chemistry is immense. researchgate.netchemrxiv.org Its derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, antioxidant, and anticoagulant properties. ijbpas.comresearchgate.net The structural rigidity of the fused ring system, combined with the ability to introduce various substituents at different positions, makes it an attractive scaffold for the design of new therapeutic agents. researchgate.netchemrxiv.org The versatility of the benzopyran ring allows it to interact with a variety of biological targets, such as enzymes and receptors, leading to its diverse pharmacological effects. ijbpas.com
Overview of Research Trajectories for 2H-1-Benzopyran-3-carboxamide, 8-methoxy- and its Structural Analogues
Research into 2H-1-Benzopyran-3-carboxamide, 8-methoxy- and its analogues is primarily driven by their potential applications in medicinal chemistry. The core research trajectory focuses on the synthesis of novel derivatives and the evaluation of their biological activities. The Knoevenagel condensation is a prominent method for synthesizing the coumarin (B35378) (2-oxo-2H-1-benzopyran) backbone, which can then be further modified. researchgate.net
Investigations into structural analogues often explore how different substituents on the benzopyran ring and the carboxamide group influence the compound's properties. For instance, studies on related N-substituted-2-oxo-2H-1-benzopyran-3-carboxamides have been conducted to assess their selective activity against various pathogens. The introduction of a methoxy (B1213986) group at the 8-position, as in the title compound, is known to affect the electron density of the benzopyran core, which can in turn modulate its interaction with biological targets.
While specific research exclusively on 2H-1-Benzopyran-3-carboxamide, 8-methoxy- is not extensively documented in publicly available literature, the broader research on 8-methoxy benzopyran derivatives indicates a continued interest in this class of compounds for drug discovery.
Classification and Definitive Nomenclature within the 2H-1-Benzopyran-3-carboxamide, 8-methoxy- Chemical Family
The classification of 2H-1-Benzopyran-3-carboxamide, 8-methoxy- is based on its core structural features. It falls under the broad category of heterocyclic compounds , specifically benzopyrans . Within the benzopyran family, it can be further classified based on the oxidation state of the pyran ring and the nature of its substituents.
The systematic IUPAC name for this compound is 8-methoxy-2H-1-benzopyran-3-carboxamide . Let's break down the nomenclature:
benzopyran : Indicates the fusion of a benzene (B151609) ring and a pyran ring.
1-benzopyran : Specifies that the heteroatom (oxygen) is at position 1 of the pyran ring. This is also commonly referred to as chromene.
2H- : Denotes that position 2 of the pyran ring is saturated, meaning it is bonded to two hydrogen atoms, and the double bond is not at this position.
-3-carboxamide : A carboxamide group (-CONH2) is attached at position 3.
8-methoxy- : A methoxy group (-OCH3) is attached at position 8 of the benzene ring.
Structural analogues can be classified based on variations in these core features. For example, if the pyran ring is fully saturated, it becomes a chromane. If there is a ketone group at position 2, it is a coumarin (2H-1-benzopyran-2-one).
Below are tables detailing the classification and key identifiers for the parent compound and related structures.
Table 1: Classification of 2H-1-Benzopyran-3-carboxamide, 8-methoxy-
| Classification Level | Name | Description |
| Broad Class | Heterocyclic Compound | A cyclic compound containing atoms of at least two different elements in its ring(s). |
| Core Scaffold | Benzopyran | A bicyclic compound resulting from the fusion of a benzene ring and a pyran ring. |
| Specific Isomer | 2H-1-Benzopyran | An isomer of benzopyran (chromene) where position 2 is saturated. |
| Functional Group Class | Carboxamide | Contains a carbonyl group bonded to a nitrogen atom. |
| Substituted Derivative | 8-methoxy derivative | Contains a methoxy group at the 8-position of the benzopyran ring. |
Table 2: Chemical Identifiers for Selected Benzopyran Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2H-1-Benzopyran | C9H8O | 132.16 | 254-04-6 |
| 2H-1-Benzopyran-3-carboxamide, N,N-diethyl- | C14H17NO2 | 231.29 | 55152-19-7 uni.lu |
| 2H-1-Benzopyran-2-one, 3-methyl- | C10H8O2 | 160.17 | 2445-82-1 nist.gov |
| 1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-(2H)-indole] | C22H24N2O4 | 396.44 | 1498-89-1 sigmaaldrich.com |
| 2H-1-Benzopyran-2-one, octahydro-, trans- | C9H14O2 | 154.21 | 14072-79-8 nih.gov |
| 2h-1-benzopyran-3-carboxamide,8-methoxy-2-oxo- | C11H9NO4 | 219.19 | 1728-88-7 sinfoochem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methoxy-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-5H,6H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJANTNORDNYWDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232727 | |
| Record name | 2H-1-Benzopyran-3-carboxamide, 8-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83823-29-4 | |
| Record name | 2H-1-Benzopyran-3-carboxamide, 8-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083823294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-3-carboxamide, 8-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Structure Activity Relationships Sar in 2h 1 Benzopyran 3 Carboxamide, 8 Methoxy Derivatives
Influence of the 8-Methoxy Group on Molecular Recognition and Binding Affinities
The 8-methoxy group is a recurring feature in several biologically active coumarin (B35378) derivatives, suggesting its importance for molecular recognition and binding. nih.govmdpi.com While direct studies isolating the effect of the 8-methoxy group on the 2H-1-benzopyran-3-carboxamide scaffold are specific to compound series, its consistent inclusion in potent analogues implies a significant contribution to their activity. In the design of novel anticancer agents, ethyl 8-methoxycoumarin-3-carboxylate and the subsequent 8-methoxycoumarin-3-carboxamide have been utilized as foundational starting materials. mdpi.com
The methoxy (B1213986) group at the 8-position can influence bioactivity through several mechanisms:
Electronic Effects : As an electron-donating group, the methoxy substituent can modulate the electron density of the aromatic ring system, which can be crucial for forming non-covalent interactions with biological targets. core.ac.uk
Steric and Conformational Effects : The group's presence can enforce a specific conformation of the molecule, orienting other pharmacophoric features for optimal interaction with a receptor or enzyme active site.
Metabolic Stability : The methoxy group may influence the metabolic profile of the compound, potentially blocking a site of metabolic attack and thereby increasing bioavailability.
In a series of novel 8-methoxycoumarin-3-carboxamides designed as anticancer agents, the 8-methoxy scaffold was identified as a potential foundational structure for developing highly effective tubulin inhibitors. nih.gov This suggests that the 8-methoxy group is integral to the observed high binding affinity towards the active cavity of the β-tubulin protein. nih.gov
Stereoelectronic Effects of Carboxamide N-Substituents on Bioactivity
The carboxamide group at the 3-position of the benzopyran ring is a critical site for modification, and the nature of its N-substituents has a profound impact on biological activity. The stereoelectronic properties—a combination of the spatial arrangement (sterics) and the electronic distribution of the substituents—are key determinants of binding affinity and efficacy.
Research on various N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides has demonstrated their potential as anti-inflammatory agents. nih.gov Similarly, studies on related carboxamides have shown that the size and character of the N-substituent can dramatically alter activity. For instance, in a series of 1H-1,2,3-triazole-4-carboxamides, replacing a smaller group with larger nitrogen-containing substituents led to weaker binding activities, indicating that steric bulk at this position can be detrimental. nih.gov
In the context of 8-methoxycoumarin-3-carboxamides, modifications to the amide nitrogen have yielded significant shifts in cytotoxic potency against liver cancer cells. nih.gov The parent compound, 8-methoxycoumarin-3-carboxamide, displayed moderate activity. However, introducing an acetyl group to the amide nitrogen (N-acetylation) resulted in a derivative with significantly improved cytotoxicity. nih.gov Conversely, in a closely related brominated analogue that was already highly potent, the same N-acetylation led to a considerable decrease in activity. nih.gov This highlights a complex interplay between substituents on the benzopyran ring and the carboxamide group. The data suggests that for this class of compounds, a free N-H group may be important for hydrogen bonding interactions, and that acetylation provides a benefit only up to a certain potency threshold, beyond which it may introduce unfavorable steric or electronic changes. nih.gov Furthermore, studies on other coumarin derivatives have indicated that an aryl ester function at the 3-position was preferred over an amide for certain anticancer activities, reinforcing the critical role of the electronic and steric nature of the substituent at this position. researchgate.net
| Compound Name | Substitution on Benzopyran Ring | Substitution on Carboxamide Nitrogen | IC₅₀ (µM) |
|---|---|---|---|
| 8-methoxy-2-oxo-2H-1-benzopyran-3-carboxamide | None | -H | 17 |
| N-acetyl-8-methoxy-2-oxo-2H-1-benzopyran-3-carboxamide | None | -COCH₃ | 2.3 |
| 5-bromo-8-methoxy-2-oxo-2H-1-benzopyran-3-carboxamide | 5-Bromo | -H | 0.9 |
| N-acetyl-5-bromo-8-methoxy-2-oxo-2H-1-benzopyran-3-carboxamide | 5-Bromo | -COCH₃ | 2.3 |
Positional and Substituent Effects on the Benzopyran Ring System
Substitution on the benzopyran ring itself offers another major avenue for modulating bioactivity. The position, number, and electronic nature of these substituents can drastically alter the pharmacological profile of the parent compound.
Studies on various benzopyran systems have consistently shown the importance of ring substitution. For example, derivatives of 3,4-dihydro-3-amino-2H-1-benzopyran with substituents at the 5-position showed high affinity for serotonin (B10506) receptors. nih.gov In another series, 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives were evaluated as potent agents against cancer cell invasion. researchgate.net
For the 8-methoxy-2H-1-benzopyran-3-carboxamide scaffold, halogenation of the benzopyran ring has proven to be a particularly effective strategy for enhancing anticancer activity. The introduction of a bromine atom at the 5-position led to a significant increase in cytotoxic potency against HepG2 liver cancer cells, with the resulting compound being the most potent in the series (IC₅₀ = 0.9 µM). nih.gov This suggests that the bromo group at this position contributes significantly to the compound's cytotoxicity, possibly through enhanced binding interactions or altered electronic properties of the ring system. nih.gov Similarly, bromination was a key step in the synthesis of other potent anti-breast cancer 8-methoxycoumarin (B1348513) derivatives. mdpi.com The dramatic improvement in activity upon bromination at position 5 underscores the sensitivity of this scaffold to substitution at specific locations on the benzopyran nucleus.
Rational Design Principles for SAR Optimization
The collective SAR data provides clear principles for the rational design and optimization of more potent 2H-1-Benzopyran-3-carboxamide, 8-methoxy- derivatives. The goal of rational design is to leverage existing structural knowledge to create new molecules with improved efficacy, selectivity, and pharmacokinetic properties. nih.govpsu.edu
Based on the findings, a successful design strategy for this scaffold would involve the following principles:
Retention of the Core Scaffold : The 8-methoxy-2H-1-benzopyran-3-carboxamide structure serves as an effective pharmacophore and a promising foundational template, particularly for developing tubulin polymerization inhibitors. nih.gov
Strategic Halogenation : The introduction of a halogen, specifically bromine, at position 5 of the benzopyran ring is a validated strategy for significantly boosting antiproliferative activity. nih.gov Further exploration of different halogens (F, Cl, I) or other electron-withdrawing groups at this and other positions (e.g., position 6) could yield further improvements.
Judicious Modification of the 3-Carboxamide Group : The N-H of the primary amide appears beneficial for potent activity. While N-acetylation can improve moderately active compounds, it may be detrimental to highly potent ones. nih.gov Exploring a range of small, electronically diverse N-substituents could help to fine-tune activity and selectivity. Furthermore, the conversion of the amide to a carboxylic acid also resulted in a compound with significant antiproliferative activity (IC₅₀ = 5 µM), indicating that exploring other bioisosteres for the carboxamide group is a valid optimization path. nih.gov
Use of Molecular Modeling : As demonstrated in the development of these compounds, molecular modeling and docking studies are invaluable tools. nih.gov They can affirm the binding mode of potent compounds, identify key interactions with the target protein (e.g., β-tubulin), and guide the rational design of new derivatives with optimized binding affinity. nih.govmdpi.com
By integrating these principles, medicinal chemists can systematically optimize the 8-methoxy-2H-1-benzopyran-3-carboxamide scaffold to develop novel and more effective therapeutic agents.
Preclinical Mechanistic Investigations of 2h 1 Benzopyran 3 Carboxamide, 8 Methoxy Analogues at the Molecular and Cellular Level
Enzyme Target Modulation and Inhibition Kinetics
Derivatives of benzopyran, the core structure of the compounds , have shown significant potential as inhibitors of monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters. researchgate.netnih.gov Altered levels of biogenic amines due to MAO activity are linked to neurological conditions like Parkinson's and Alzheimer's disease. researchgate.net MAO inhibitors are therapeutic agents for neuropsychiatric and neurodegenerative disorders. nih.gov The two isoforms, MAO-A and MAO-B, are targets for inhibitors to manage these conditions. nih.govnih.gov
Research has shown that coumarin (B35378) derivatives, which share the benzopyranone scaffold, can be potent and selective MAO inhibitors. mdpi.com Specifically, the substitution pattern on the coumarin skeleton plays a critical role in determining the inhibitory activity and selectivity towards MAO-A or MAO-B. mdpi.comscienceopen.com For instance, a phenyl group at the C-3 position of the coumarin ring tends to enhance MAO-B inhibition, while a phenyl group at the C-4 position favors MAO-A inhibition. scienceopen.com
Studies on chromone-3-carboxylic acid, a related benzopyran derivative, revealed it to be a potent and highly selective inhibitor of human MAO-B (hMAO-B). researchgate.net In contrast, chromone-2-carboxylic acid was found to be nearly inactive against both MAO isoforms. researchgate.net Further modifications, such as the addition of a phenylcarboxamide group at the C-3 position of the chromone (B188151) skeleton, have led to compounds with selective MAO-B inhibitory activity. researchgate.net For example, certain 3-phenylcoumarin (B1362560) derivatives have demonstrated selective and competitive inhibition of MAO-B. scienceopen.com
The inhibitory mechanism of these compounds often involves reversible binding to the enzyme. nih.gov Kinetic studies have shown both competitive and mixed-type inhibition for different flavonoid derivatives against MAO-A. nih.gov For example, some benzoxathiolone analogues have been identified as potent, reversible, and selective MAO-B inhibitors. nih.gov
Table 1: MAO Inhibition by Benzopyran-related Analogues
While direct evidence for the inhibition of the Src Kinase family by 2H-1-Benzopyran-3-carboxamide, 8-methoxy- analogues is not extensively detailed in the provided search results, the broader class of benzopyran derivatives has been investigated for kinase inhibition. For instance, an 8-methoxy derivative was noted for its potential in kinase inhibition, which is relevant to cancer research. This suggests that modifications to the benzopyran core, such as the inclusion of a methoxy (B1213986) group, can influence binding to kinase active sites.
Analogues with a carboxamide functional group have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov These inhibitors, specifically those with an 8-hydroxy-(1,6)-naphthyridine-7-carboxamide pharmacophore, act as integrase strand transfer inhibitors (INSTIs). nih.govnih.gov They selectively inhibit the strand transfer step mediated by HIV-1 integrase. nih.gov
The mechanism of these inhibitors is identical to that of previously described diketo acids. nih.gov However, they exhibit unique resistance profiles, with mutations conferring resistance to naphthyridine-based inhibitors mapping to distinct regions within the integrase active site compared to mutations associated with diketo acid resistance. nih.gov This suggests specific interactions with discrete binding sites for each class of inhibitor. nih.gov
Styrylquinoline derivatives, another class of compounds investigated for HIV-1 integrase inhibition, have been shown to prevent the formation of the IN-viral DNA complex, acting as competitive inhibitors. nih.gov This action fully explains the inhibition of the 3'-processing activity of the enzyme. nih.gov These compounds were less effective at inhibiting the strand transfer reaction once the IN-DNA complex was formed. nih.gov This points to two potential binding modes: one that prevents viral DNA binding and a second that prevents target DNA binding. nih.gov
β-Secretase 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.gov Inhibiting BACE1 is therefore a major therapeutic strategy. nih.gov Coumarin-3-carboxamide has been identified as an important structural core for compounds that inhibit BACE1. researchgate.net
Benzamide (B126) derivatives have also been designed and synthesized as potential dual inhibitors of both acetylcholinesterase (AChE) and BACE1. nih.gov For example, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) showed potent activity against both enzymes. nih.gov Molecular modeling suggests that these inhibitors may work by increasing the stiffness and reducing the flexibility of the enzyme, thereby impeding its function. nih.gov The development of BACE1 inhibitors has been a significant area of research, with various chemical scaffolds being explored. nih.govsci-hub.se
Substituted 2H-chromene-3-carboxylates, which are structurally related to the subject compound, have been reported to possess anti-inflammatory activities through the selective inhibition of the inducible form of cyclooxygenase (COX-2). researchgate.net COX enzymes are responsible for converting arachidonic acid to prostaglandins, and selective inhibition of COX-2 is a strategy to achieve anti-inflammatory effects without the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netnih.gov
Benzopyran derivatives have been a focus of research for developing selective COX-2 inhibitors. researchgate.netnih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at various positions on the benzopyran ring are crucial for both activity and selectivity. researchgate.net For instance, substitution at position 7 of the benzopyran ring was found to be beneficial for both enhanced activity and selectivity for COX-2. researchgate.net Molecular docking studies have helped to understand the interaction between the benzopyran class of inhibitors and the COX-2 active site, highlighting the importance of specific amino acid residues like Tyr-361 and Ser-516 for binding. nih.gov
Table 2: COX Inhibition by Benzopyran Analogues
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease. nih.gov Coumarin-based compounds have been identified as valuable scaffolds for designing dual inhibitors of both AChE and MAO-B. nih.gov SAR studies of coumarin derivatives have shown that substitutions at different positions on the coumarin ring can significantly impact AChE inhibitory activity. nih.gov
For example, replacing benzylamine (B48309) groups at the 3-position of the coumarin core with benzamide moieties was found to decrease AChE inhibitory activity while remarkably increasing MAO-B inhibitory activity. nih.gov In the context of chromone derivatives, incorporating a carboxamide group at position 2 of the γ-pyrone nucleus has been suggested to lead to a dual inhibitor with stronger AChE inhibitory activity. nih.gov
Newly synthesized 2-aryl-6-carboxamide benzoxazole (B165842) derivatives have shown effective inhibition of AChE with IC50 values in the nanomolar range. researchgate.net The differences in the active sites of AChE and BuChE, particularly in the aromatic residues at the entrance, can explain the varying inhibitory activities of different compounds. nih.gov
Urease Enzyme Inhibition and Associated Molecular Events
Coumarin-3-carboxamide derivatives have emerged as noteworthy inhibitors of urease, a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. ekb.egscielo.br This enzymatic activity is a significant virulence factor for certain pathogens, such as Helicobacter pylori, as the resulting ammonia production helps neutralize the acidic gastric environment, facilitating bacterial colonization and leading to conditions like peptic ulcers and gastritis. ekb.egscielo.br The inhibition of urease is therefore a promising therapeutic strategy. scielo.br
A series of N-(R-phenyl)-3-carboxamide-coumarin derivatives were synthesized and evaluated for their inhibitory activity against Jack bean (Canavalia ensiformis) urease. scielo.brresearchgate.net The in vitro screening demonstrated that these compounds exhibit significant inhibitory potential, with inhibition percentages ranging from 42% to 65%. scielo.brresearchgate.net Structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the phenyl ring influence the inhibitory efficacy. scielo.br Specifically, compounds featuring a bromine substituent at the ortho or para position of the phenyl ring showed the most potent activity. scielo.br
| Compound | Substituent (R) | IC50 (µM) | Source |
| 2b | 2-Bromo | 0.412 | nih.gov |
| 2d | 4-Bromo | 0.322 | nih.gov |
| Thiourea (Standard) | - | 0.14 | nih.gov |
| This table displays the half-maximal inhibitory concentration (IC50) values of selected N-(R-phenyl)-3-carboxamide-coumarin analogues against urease. |
Molecular docking and molecular dynamics simulations have provided insights into the molecular events underlying this inhibition. scielo.br The most effective inhibitors, such as the 2-bromo and 4-bromo derivatives (compounds 2b and 2d), are predicted to bind within the active site of the urease enzyme. scielo.brscielo.br A key interaction involves the coumarin core, which contains a Michael acceptor group, making it susceptible to nucleophilic attack by the thiol group of a crucial cysteine residue (Cys592) in the active site flap of H. pylori urease. scielo.brresearchgate.net This interaction is believed to block the substrate (urea) from accessing the catalytic nickel ions, thereby inhibiting enzyme function. scielo.brscielo.br Density functional theory (DFT) calculations further suggest that the 4-bromo substitution is particularly important for interacting with catalytic amino acids in the active site of H. pylori urease. scielo.br
Cellular Pathway Perturbation and Biological Response
The Nuclear Factor Kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses, cell survival, and proliferation. mdpi.com Its aberrant activation is implicated in various inflammatory diseases and cancers. Analogues of 2H-1-Benzopyran-3-carboxamide have been shown to modulate this critical pathway.
In lipopolysaccharide (LPS)-stimulated macrophage and microglial cells, coumarin-based chalcone (B49325) derivatives and other carboxamide compounds have demonstrated potent anti-inflammatory effects by down-regulating the NF-κB pathway. nih.govnih.gov NF-κB is typically held in an inactive state in the cytoplasm by inhibitor kappa B (IκB) proteins, most notably IκBα. mdpi.comnih.gov Upon stimulation by agents like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent release of the NF-κB p65/p50 heterodimer. nih.gov This active NF-κB then translocates to the nucleus to initiate the transcription of pro-inflammatory genes. mdpi.com
Studies have shown that certain coumarin derivatives can suppress the expression of NF-κB and inhibit the phosphorylation of IκBα. nih.govnih.gov By preventing the degradation of IκBα, these compounds effectively block the nuclear translocation of the p65 subunit of NF-κB. nih.gov This inhibitory action on the IKK/IκBα/NF-κB axis prevents the expression of downstream inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov
A novel anti-cancer strategy known as "anti-austerity" targets the ability of cancer cells, particularly aggressive types like pancreatic cancer, to survive and tolerate nutrient-deprived conditions commonly found in the hypovascular tumor microenvironment. nih.govresearchgate.netresearchgate.net Several coumarin-3-carboxamide analogues have been identified as potent anti-austerity agents, exhibiting selective cytotoxicity against cancer cells under nutrient starvation while remaining non-toxic in nutrient-rich conditions. nih.govresearchgate.net
The human pancreatic cancer cell line PANC-1 is frequently used to screen for anti-austerity activity. nih.gov One derivative, 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid (3-phenylpropyl)amide, demonstrated highly potent and selective cytotoxicity against PANC-1 cells under nutrient-deprived conditions, with a preferential cytotoxicity (PC50) value of 0.44 μM. nih.gov Treatment with this compound led to significant changes in cell morphology, ultimately causing cell death. nih.gov Furthermore, it was found to inhibit the migration and colony formation of PANC-1 cells in a concentration-dependent manner. nih.gov Mechanistic studies suggest that some anti-austerity compounds may act by inhibiting key survival pathways such as the Akt/mTOR pathway and autophagy, which are typically upregulated by cancer cells to cope with metabolic stress. researchgate.netiiarjournals.org
| Compound | Cell Line | PC50 (µM) | Source |
| 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid (3-phenylpropyl)amide | PANC-1 | 0.44 | nih.gov |
| Ancistrolikokine E3 | PANC-1 | 2.5 | researchgate.net |
| 6-Farnesyloxy coumarin | PANC-1 | 4.0 | iiarjournals.org |
| This table shows the preferential cytotoxicity (PC50) of selected coumarin analogues against the PANC-1 pancreatic cancer cell line under nutrient-deprived conditions. |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. google.com Inhibiting angiogenesis is a key therapeutic approach in oncology. nih.gov Coumarin derivatives, including analogues of 2H-1-Benzopyran-3-carboxamide, have been identified as inhibitors of angiogenesis. nih.gov
One such analogue, the isocoumarin (B1212949) derivative 2-(8-hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid (NM-3), has demonstrated significant anti-angiogenic activity. nih.gov In preclinical models of diabetic nephropathy, a condition associated with pathological angiogenesis, NM-3 was shown to suppress the renal expression of key pro-angiogenic factors, including Vascular Endothelial Growth Factor-A (VEGF-A) and Angiopoietin-2 (Ang-2). nih.gov This inhibition of angiogenic signaling molecules resulted in a significant reduction in the glomerular endothelial area. nih.gov Further studies in cultured podocytes and mesangial cells confirmed that NM-3 could suppress the increase of VEGF induced by high glucose conditions. nih.gov These findings highlight the potential of this class of compounds to interfere with angiogenesis by downregulating the expression of essential growth factors. nih.govnih.gov
Advanced Computational and Theoretical Studies of 2h 1 Benzopyran 3 Carboxamide, 8 Methoxy Derivatives
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are foundational for understanding the intrinsic electronic properties of molecules. These methods solve the Schrödinger equation to determine the electronic structure, which in turn governs a molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) Applications in Conformational Analysis and Spectroscopic Prediction
Density Functional Theory (DFT) is a powerful QM method widely used to investigate the electronic properties of coumarin (B35378) derivatives. By optimizing molecular structures, DFT can predict the most stable conformations and calculate key electronic parameters.
Research on related 8-methoxycoumarin (B1348513) derivatives demonstrates the utility of DFT. For instance, the structures of 3-acetyl-8-methoxy-coumarin and 3-(2,2'-dibromoacetyl)-8-methoxy-coumarin were optimized using DFT at the B3LYP/6-31G(d) level of theory. asianpubs.org These calculations are crucial for determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). asianpubs.org The energy gap between these orbitals is a critical indicator of chemical reactivity and stability. asianpubs.org A smaller energy gap, as seen in the dibromo-derivative, suggests higher reactivity and corresponds to a bathochromic (red) shift in the compound's absorption spectrum. asianpubs.org
The selection of an appropriate DFT level of theory is often validated by comparing theoretical predictions with experimental data for structurally similar compounds, such as coumarin-3-carboxylic acid. mdpi.com Furthermore, DFT calculations can accurately predict spectroscopic data. Theoretical ¹H NMR chemical shifts for a brominated 3-methoxycarbonylcoumarin showed a high correlation with experimental values, with an average difference of only 0.1 ppm. mdpi.com
Table 1: DFT-Calculated Electronic Properties of 8-Methoxycoumarin Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| 3-acetyl-8-methoxy-coumarin | -6.350 | -2.394 | 3.956 | asianpubs.org |
| 3-(2,2'-dibromoacetyl)-8-methoxy-coumarin | -6.210 | -2.514 | 3.696 | asianpubs.org |
Ab Initio Molecular Orbital Studies of Reaction Pathways
Ab initio molecular orbital methods, which are based on first principles without reliance on experimental parameters, are employed to meticulously map out chemical reaction pathways. These studies can elucidate complex mechanisms, identify transition states, and determine reaction energetics. For example, ab initio MO methods have been used to investigate the mechanisms of nitrosation reactions. nih.gov Such studies can reveal the role of catalysts and counter-ions in the reaction process, demonstrating whether they participate directly in the reaction to influence the formation of specific isomers (e.g., Z vs. E isomers). nih.gov This level of mechanistic detail is crucial for controlling reaction outcomes and synthesizing desired products efficiently.
Molecular Docking Methodologies for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in structure-based drug design, helping to elucidate how a molecule exerts its biological effect.
Structural Basis of Binding to Enzyme Active Sites and Receptors
Molecular docking studies have provided detailed insights into how 8-methoxycoumarin-3-carboxamide derivatives interact with various biological targets. In a study targeting liver cancer, a brominated derivative of 8-methoxycoumarin-3-carboxamide was docked into the colchicine (B1669291) binding site of the β-tubulin protein. nih.gov The analysis revealed that the compound's affinity is driven by specific hydrogen bonds and hydrophobic interactions within the protein's active site. nih.gov
Similarly, other coumarin-3-carboxamide derivatives have been shown to bind effectively to the active sites of enzymes like casein kinase 2 (CK2) and acetylcholinesterase (AChE). nih.govmdpi.com In the case of AChE, docking revealed a dual binding mode where one part of the ligand, an N-benzylpiperidine fragment, anchors in the mid-gorge of the enzyme, while the coumarin core is accommodated at the gorge's rim. nih.gov This detailed understanding of the structural basis of binding is essential for optimizing ligand design to enhance potency and selectivity.
Prediction of Ligand-Binding Modes and Affinities
Docking simulations not only reveal the structural basis of interaction but also predict the most stable binding modes and estimate the binding affinity, often expressed as a binding energy score. For a series of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide analogues designed as anticancer agents, docking studies were performed against targets like VEGFR2 kinase. nih.gov The results help to rationalize the observed biological activities; for instance, compounds with lower (more favorable) binding energies are predicted to be more potent inhibitors. mdpi.com The predicted binding mode for one potent derivative against Hep-G2 cells showed a high binding affinity toward the active cavity of the β-tubulin protein, suggesting its mechanistic involvement. researchgate.net
Table 2: Molecular Docking of Coumarin-3-Carboxamide Derivatives with Biological Targets
| Derivative Class | Biological Target | Key Interactions / Findings | Reference |
|---|---|---|---|
| 8-Methoxycoumarin-3-carboxamides | β-tubulin | High binding affinity in the active cavity, involving hydrogen bonds and hydrophobic interactions. | nih.govresearchgate.net |
| N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides | VEGFR2 Kinase | Identified as potential dual inhibitors of VEGFR2 and cytochrome P450. | nih.gov |
| Coumarin-3-carboxamides | Casein Kinase 2 (CK2) | Compounds bind to the active site with favorable binding energies. | mdpi.com |
| Coumarin-3-carboxamides with N-benzylpiperidine | Acetylcholinesterase (AChE) | Exhibited a dual binding site interaction mode within the enzyme's gorge. | nih.gov |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements and interactions of atoms over time. MD simulations are crucial for assessing the stability of the predicted binding poses and understanding the dynamic behavior of the complex.
MD simulations running for up to 100 nanoseconds have been used to confirm the stability of coumarin derivatives within the active sites of target enzymes. researchgate.net The stability of the complex is often assessed by analyzing the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the course of the simulation. researchgate.net A stable RMSD indicates that the ligand remains securely bound in its initial docked pose. researchgate.netnih.gov
Furthermore, MD studies can provide insights into the mechanism of action. For example, simulations of a coumarin-based inhibitor with the urease enzyme showed that the ligand remained stably bound near specific residues (Cys592 and His593), which in turn stabilized the enzyme's flexible "flap motif" in an open state, confirming the proposed mechanism of uncompetitive inhibition. researchgate.net These simulations provide a deeper understanding of the dynamic interactions that govern the stability and function of the ligand-receptor complex. researchgate.netresearchgate.net
Table 3: Summary of Molecular Dynamics (MD) Simulation Findings
| System Studied | Simulation Length | Key Finding | Reference |
|---|---|---|---|
| Coumarin derivative with α-glucosidase, tubulin, and aromatase | 100 ns | Confirmed the stability of interactions, supported by consistent RMSD and favorable energy contributions. | researchgate.net |
| Coumarin-based acetohydrazide-1,2,3-triazole hybrid with urease | Not Specified | The stable enzyme-inhibitor complex confirmed an uncompetitive inhibition mechanism by stabilizing the enzyme's flap motif. | researchgate.net |
| Benzopyran derivatives with COX-2 | 100 ns | Molecules established multiple stable hydrogen interactions with several residues throughout the simulation. | researchgate.net |
| Kojic acid fused 2-amino-3-cyano-4H-pyran derivative with tyrosinase | Not Specified | Demonstrated significant interactions with essential residues, resulting in a stable complex throughout the simulation run. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govrsc.org By identifying the physicochemical properties and structural features that are critical for a specific biological effect, QSAR models can be used to predict the activity of newly designed or untested molecules, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery. biointerfaceresearch.com
In the context of carboxamide derivatives, QSAR studies have proven to be valuable tools. For instance, a 3D-QSAR study on a series of 2-substituted 1H-benzimidazole-4-carboxamide derivatives as inhibitors against enteroviruses highlighted the importance of steric, electrostatic, and hydrophobic fields in determining the antiviral activity. biointerfaceresearch.com While a specific QSAR model for 2H-1-Benzopyran-3-carboxamide, 8-methoxy- derivatives is not extensively reported in the literature, the principles from studies on related structures, such as other carboxamide series, can be applied. A hypothetical QSAR study on 8-methoxy-2H-1-benzopyran-3-carboxamide derivatives would involve the following steps:
Data Set Preparation: A series of 8-methoxy-2H-1-benzopyran-3-carboxamide analogs with varying substituents at different positions of the benzopyran ring and the carboxamide nitrogen would be synthesized and their biological activity (e.g., IC50 values against a specific target) would be determined.
Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological indices, would be calculated for each molecule.
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be employed to generate a QSAR equation that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.
The insights gained from such a QSAR model would be instrumental in designing new 8-methoxy-2H-1-benzopyran-3-carboxamide derivatives with enhanced potency. For example, if the model indicates that a positive electrostatic potential in a certain region of the molecule is favorable for activity, new derivatives could be designed with electron-withdrawing groups in that position.
Table 1: Key Parameters in a Hypothetical QSAR Study of 2H-1-Benzopyran-3-carboxamide, 8-methoxy- Derivatives
| Parameter | Description | Example Descriptors | Statistical Method |
| Dependent Variable | Measured biological activity | IC50, EC50, Ki | - |
| Independent Variables | Calculated molecular properties | LogP, Molar Refractivity, Dipole Moment, HOMO/LUMO energies | Multiple Linear Regression (MLR) |
| Model Validation | Assessment of predictive ability | Leave-one-out cross-validation (q2), External test set (r2pred) | - |
Pharmacophore Model Development and Virtual Screening Strategies
Pharmacophore modeling is another powerful in silico tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific biological target. nih.govnih.gov Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the model, a process known as virtual screening. nih.gov
For derivatives of 2H-1-Benzopyran-3-carboxamide, 8-methoxy-, a pharmacophore model could be developed based on the structure of a known active analog complexed with its target protein (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). A virtual screening campaign based on such a model could lead to the identification of new chemical scaffolds with the desired biological activity.
A study on chromene-3-carboxamide derivatives as inhibitors of the tumor marker AKR1B10 successfully employed a virtual screening approach to identify potent inhibitors. nih.gov This demonstrates the potential of such strategies for the 2H-1-benzopyran-3-carboxamide scaffold. The virtual screening workflow would typically involve:
Pharmacophore Model Generation: Defining the key chemical features and their spatial arrangement.
Database Preparation: Compiling a large database of commercially or virtually available compounds.
Virtual Screening: Searching the database for molecules that fit the pharmacophore model.
Hit Filtering and Docking: The initial hits are often filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and then subjected to molecular docking studies to predict their binding mode and affinity to the target protein.
The most promising candidates from the virtual screening and docking studies would then be synthesized and subjected to biological evaluation.
Table 2: Example of a Pharmacophore Model for a Hypothetical 2H-1-Benzopyran-3-carboxamide, 8-methoxy- Derivative
| Pharmacophoric Feature | Description | Potential Interacting Group on Target |
| Hydrogen Bond Donor | The N-H of the carboxamide group | Carbonyl oxygen or hydroxyl group of an amino acid residue |
| Hydrogen Bond Acceptor | The carbonyl oxygen of the carboxamide and the pyranone ring | N-H group of an amino acid residue |
| Aromatic Ring | The benzopyran ring system | Hydrophobic pocket or aromatic amino acid residues (π-π stacking) |
| Hydrophobic Center | The methoxy (B1213986) group at position 8 | Hydrophobic pocket |
Supramolecular Interactions and Crystal Engineering Insights
Crystal engineering focuses on understanding and controlling the assembly of molecules in the solid state to form crystalline materials with desired properties. This is achieved by exploiting non-covalent interactions such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. The study of the crystal structure of 2H-1-Benzopyran-3-carboxamide, 8-methoxy- derivatives provides valuable insights into their supramolecular chemistry, which can influence their physicochemical properties like solubility and stability.
In the case of 8-methoxy-2H-1-benzopyran-3-carboxamide derivatives, the following supramolecular interactions are likely to play a crucial role in their crystal packing:
Hydrogen Bonding: The carboxamide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust intermolecular hydrogen bonding networks. These can take the form of chains, dimers, or more complex architectures.
π-π Stacking: The planar benzopyran ring system is prone to π-π stacking interactions, which contribute to the stabilization of the crystal lattice. The presence of the electron-donating methoxy group can influence the electronic nature of the aromatic system and thus the geometry of these interactions.
C-H···O Interactions: Weak hydrogen bonds involving carbon donors, such as the aromatic C-H groups or the methoxy C-H groups, and the carbonyl oxygen atoms as acceptors are also expected to be present, further directing the crystal packing.
Table 3: Potential Supramolecular Interactions in the Crystal Structure of 2H-1-Benzopyran-3-carboxamide, 8-methoxy- Derivatives
| Interaction Type | Donor | Acceptor | Significance |
| Strong Hydrogen Bond | Carboxamide N-H | Carboxamide C=O, Pyranone C=O | Primary driver of crystal packing, formation of chains or dimers. |
| π-π Stacking | Benzopyran ring | Adjacent Benzopyran ring | Contributes to crystal stability through dispersion forces. |
| Weak Hydrogen Bond | Aromatic C-H, Methoxy C-H | Carbonyl O, Methoxy O | Fine-tunes the crystal packing, contributes to overall stability. |
Translational Research Perspectives and Future Directions for 2h 1 Benzopyran 3 Carboxamide, 8 Methoxy Chemistry
Strategic Utilization as Modular Synthetic Building Blocks
The 8-methoxy-2H-1-benzopyran-3-carboxamide scaffold is a valuable and versatile starting point for the synthesis of a wide array of more complex heterocyclic compounds. nih.govresearchgate.net Its strategic utility lies in the reactivity of its core structure, which allows for various chemical modifications.
A multi-step synthetic route starting from 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate is a common method to produce ethyl 8-methoxycoumarin-3-carboxylate. nih.govmdpi.com This intermediate can then be converted to 8-methoxy-2H-1-benzopyran-3-carboxamide through ammonolysis. nih.govmdpi.com The resulting carboxamide is not merely a final product but a key intermediate that can undergo further transformations. For instance, it can be hydrolyzed to form 8-methoxycoumarin-3-carboxylic acid or undergo acetylation. nih.gov
The coumarin (B35378) nucleus itself is a privileged scaffold in medicinal chemistry, and the 8-methoxy and 3-carboxamide substituents offer specific points for diversification. nih.govresearchgate.net This modularity allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents at different positions. nih.gov For example, bromination at the 5-position of the coumarin ring has been shown to significantly influence the biological activity of the resulting derivatives. nih.gov
The synthesis of hybrid molecules, where the 8-methoxycoumarin-3-carboxamide core is linked to other pharmacologically active moieties, is a particularly promising strategy. mdpi.comnih.gov This molecular hybridization approach can lead to compounds with enhanced potency or novel mechanisms of action. nih.govmdpi.com The straightforward and adaptable synthetic pathways to 8-methoxy-2H-1-benzopyran-3-carboxamide and its derivatives make it an ideal platform for generating compound libraries for high-throughput screening and drug discovery programs. nih.govnih.gov
Development of Advanced Chemical Probes for Biological Systems
The coumarin scaffold is renowned for its fluorescent properties, making it a valuable component in the design of chemical probes for biological imaging and detection. chim.itnih.gov The 8-methoxy-2H-1-benzopyran-3-carboxamide framework can be strategically modified to create advanced probes with tailored specificities and photophysical characteristics.
The fluorescence of coumarin derivatives is sensitive to their molecular environment, a property that can be harnessed to detect specific analytes or changes in biological systems. nih.govresearchgate.net By incorporating specific recognition moieties into the 8-methoxycoumarin-3-carboxamide structure, probes can be designed to selectively bind to metal ions, reactive oxygen species, or other small molecules of biological interest. nih.govresearchgate.net For instance, coumarin-based probes have been successfully developed for the detection of Cu2+ ions. nih.gov
The development of coumarin-based fluorescent probes often involves a "fluorophore-spacer-receptor" design. researchgate.net In this model, the 8-methoxy-2H-1-benzopyran-3-carboxamide would act as the fluorophore, and strategic modifications would introduce a spacer and a receptor unit designed to interact with the target analyte. This interaction can lead to a detectable change in the fluorescence signal, such as quenching or enhancement, through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). researchgate.net
Moreover, the cell permeability of certain coumarin derivatives makes them particularly attractive for intracellular imaging. acs.org By optimizing the physicochemical properties of 8-methoxy-2H-1-benzopyran-3-carboxamide derivatives, it is possible to develop probes that can cross cell membranes and visualize biological processes within living cells. The synthesis of fluorinated derivatives of coumarin-3-carboxamides has been shown to yield brighter and more cell-permeable probes, facilitating applications like confocal microscopy and flow cytometry. acs.org
Rational Approaches to Lead Compound Optimization and Derivatization
The 8-methoxy-2H-1-benzopyran-3-carboxamide scaffold serves as a promising starting point for the rational design and optimization of lead compounds in drug discovery. nih.govnih.gov The systematic modification of this core structure allows for the exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties. nih.gov
A key strategy in the optimization of this scaffold is the introduction of various substituents at different positions of the coumarin ring and the carboxamide moiety. nih.govmdpi.com For example, studies have shown that bromination at the 5-position of the 8-methoxycoumarin-3-carboxamide can dramatically increase its cytotoxic activity against cancer cells. nih.gov Conversely, acetylation of the 3-carboxamide group can either improve or attenuate cytotoxic potential depending on other substitutions present in the molecule, suggesting a complex interplay of steric and electronic effects. nih.gov
Hydrolysis of the 3-carboxamide to the corresponding carboxylic acid has also been shown to significantly improve antiproliferative activity in certain contexts, highlighting the importance of the hydrogen bonding acceptor at this position. nih.gov These findings underscore the value of a systematic approach to derivatization, where the effects of individual and combined structural modifications are carefully evaluated.
Molecular modeling and computational studies can further guide the rational design process by predicting the binding affinity of derivatives towards specific biological targets. nih.govnih.gov For instance, docking studies can help to understand how different substituents on the 8-methoxycoumarin-3-carboxamide scaffold interact with the active site of an enzyme or receptor, thereby informing the design of more potent and selective inhibitors. nih.gov This iterative cycle of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery and is highly applicable to the development of novel therapeutics based on the 8-methoxy-2H-1-benzopyran-3-carboxamide framework.
Table: Structure-Activity Relationship of 8-methoxy-2H-1-Benzopyran-3-carboxamide Derivatives
Emerging Applications and Unexplored Biological Niches
While research on 8-methoxy-2H-1-benzopyran-3-carboxamide and its derivatives has primarily focused on anticancer properties, the versatile nature of the coumarin scaffold suggests a broad potential for other therapeutic applications. nih.govnih.govscispace.com The exploration of this chemical space could unveil novel biological activities and address unmet medical needs.
Coumarin derivatives have a well-documented history of diverse pharmacological effects, including anti-inflammatory, anticoagulant, antimicrobial, antiviral, and antioxidant activities. nih.govresearchgate.net The specific substitution pattern of 8-methoxy-2H-1-benzopyran-3-carboxamide could modulate these activities or confer unique biological properties. For instance, a novel coumarin derivative, 8-methoxychromen-2-one, has shown potential in alleviating collagen-induced arthritis by downregulating pro-inflammatory cytokines and NF-κB. nih.gov This suggests that derivatives of 8-methoxy-2H-1-benzopyran-3-carboxamide could be investigated as potential anti-inflammatory agents.
Furthermore, the coumarin nucleus is a key component in compounds targeting enzymes involved in neurodegenerative diseases. nih.gov The structural features of 8-methoxy-2H-1-benzopyran-3-carboxamide could be exploited to design inhibitors of enzymes such as monoamine oxidase (MAO) or acetylcholinesterase (AChE), which are relevant targets in conditions like Alzheimer's and Parkinson's diseases.
The development of resistance to existing antimicrobial agents is a major global health concern. Coumarin derivatives have demonstrated antimicrobial and antifungal properties, and the 8-methoxy-2H-1-benzopyran-3-carboxamide scaffold could serve as a template for the development of new anti-infective agents. Systematic screening of a library of its derivatives against a panel of pathogenic bacteria and fungi could identify promising lead compounds.
Table: Potential Therapeutic Areas for 8-methoxy-2H-1-Benzopyran-3-carboxamide Derivatives
Q & A
Q. How can researchers optimize the synthesis of 2H-1-Benzopyran-3-carboxamide, 8-methoxy- derivatives for reproducibility?
- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters, such as temperature, solvent polarity, and catalyst selection. For benzopyran derivatives, substituent positioning (e.g., methoxy groups) significantly impacts reaction yields. For example, analogous compounds like 2H-1-Benzopyran-2-one derivatives have been synthesized using acetylation and benzyloxy group introduction under controlled reflux conditions . Researchers should employ factorial design to test variable interactions, such as solvent effects (polar vs. non-polar) on cyclization efficiency . Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structures using -NMR (e.g., methoxy proton signals at δ 3.8–4.0 ppm) .
Q. What analytical techniques are most reliable for characterizing 2H-1-Benzopyran-3-carboxamide derivatives?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- LC-MS : To determine molecular ion peaks (e.g., molecular weight 281.26 g/mol for 4-hydroxy analogs) and fragmentation patterns .
- FT-IR : Identify key functional groups (e.g., carboxamide C=O stretch at ~1680 cm) .
- X-ray crystallography : Resolve crystal structures for derivatives with bulky substituents (e.g., phenyl groups), as seen in related benzopyran-2-one compounds .
Cross-reference with databases like NIST Chemistry WebBook for spectral validation .
Q. What safety protocols are critical when handling 8-methoxy-substituted benzopyran derivatives?
- Methodological Answer :
- Hazard Mitigation : GHS classifications for structurally similar compounds (e.g., acute toxicity Category 4, skin irritation Category 2) mandate fume hood use, nitrile gloves, and sealed containers .
- Spill Management : Avoid dust generation; use dry sand or alcohol-resistant foam for containment .
- First Aid : For skin contact, rinse with water for 15+ minutes; for inhalation, move to fresh air and monitor for respiratory irritation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of 8-methoxy-substituted benzopyran derivatives?
- Methodological Answer :
- Variable Selection : Systematically modify substituents at positions 3 (carboxamide) and 4 (e.g., hydroxy or phenyl groups) while keeping the 8-methoxy group constant. Compare bioactivity using in vitro assays (e.g., enzyme inhibition) .
- Data Interpretation : Use molecular docking to correlate substituent electronic effects (e.g., methoxy’s electron-donating nature) with binding affinity to targets like cyclooxygenase or kinases .
- Statistical Validation : Apply ANOVA to assess significance of substituent effects on IC values .
Q. What strategies resolve contradictions in reported pharmacological data for benzopyran-3-carboxamide analogs?
- Methodological Answer :
- Meta-Analysis : Compare studies using PRISMA guidelines to identify confounding variables (e.g., assay type, cell lines). For instance, discrepancies in anti-inflammatory activity may arise from differential COX-1/COX-2 selectivity .
- Experimental Replication : Reproduce key studies under standardized conditions (e.g., fixed concentration ranges, controlled pH). Include positive controls like indomethacin for NSAID activity validation .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects that may explain divergent results .
Q. How can computational modeling guide the design of 8-methoxy benzopyran derivatives with enhanced metabolic stability?
- Methodological Answer :
- ADME Prediction : Employ tools like SwissADME to predict logP (target <3 for oral bioavailability) and cytochrome P450 interactions. Methoxy groups generally reduce metabolic oxidation but may increase plasma protein binding .
- Degradation Pathways : Simulate hydrolytic stability of the carboxamide moiety under physiological pH (4–8) using molecular dynamics .
- Synthetic Feasibility : Prioritize derivatives with synthetic accessibility scores <4.5 (e.g., via retrosynthetic analysis of published routes for 2-oxo analogs) .
Theoretical and Methodological Considerations
- Linking to Conceptual Frameworks : Anchor SAR studies to existing pharmacological theories (e.g., lock-and-key model for enzyme inhibition) to contextualize findings .
- Field Research Integration : Combine computational predictions with empirical validation to address limitations of purely in silico models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
